![molecular formula C16H16ClN3O3S B4768022 ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4768022.png)
ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate
Overview
Description
Ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate, also known as ECPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ECPB is a pyrimidine-based molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and division. ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has been shown to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β). By inhibiting these enzymes, ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate may be able to slow down or stop the growth of cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on CDKs and GSK-3β, ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells. ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has also been shown to increase the levels of certain proteins that are involved in cell cycle regulation and DNA repair. In addition, ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has been shown to have anti-inflammatory effects and may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate in lab experiments is its specificity. ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has been shown to selectively inhibit certain enzymes without affecting others, making it a useful tool for studying the role of these enzymes in various biological processes. However, there are also some limitations to using ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate in lab experiments. For example, ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate is not very soluble in water, which can make it difficult to work with in some experimental settings. In addition, ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate. One area of research is to further investigate the mechanism of action of ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate. By understanding how ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate inhibits certain enzymes, researchers may be able to develop more targeted and effective cancer therapies. Another area of research is to explore the potential use of ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate in combination with other drugs or therapies. ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate may be able to enhance the effectiveness of other cancer treatments or neuroprotective therapies. Finally, more studies are needed to determine the safety and toxicity of ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate in humans, which will be important for the development of any potential clinical applications.
Scientific Research Applications
Ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has been shown to have potential applications in a variety of scientific research areas. One of the main applications of ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate is in cancer research. ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has been shown to have neuroprotective effects and may help to prevent the progression of these diseases.
properties
IUPAC Name |
ethyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-3-23-15(22)10-7-5-6-8-12(10)19-14(21)13-11(17)9-18-16(20-13)24-4-2/h5-9H,3-4H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIURTWVEFFWGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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